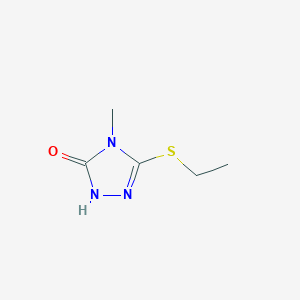
3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the 1,2,4-triazole family. This class of compounds is known for its diverse biological activities and is widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-amino-1H-1,2,4-triazole with ethyl sulfanyl and methylating agents. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of 1,2,4-triazoles, including this compound, often involves multi-step synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of solid base catalysts and optimized reaction conditions are common strategies to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ethylsulfanyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring .
Applications De Recherche Scientifique
3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored as a potential drug candidate for various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit the activity of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitro-1,2,4-triazol-5-one: Known for its use as an insensitive high explosive.
1,2,3-triazoles: Widely used in drug discovery and materials science.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Explored for its medicinal properties
Uniqueness
3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
53065-51-3 |
|---|---|
Formule moléculaire |
C5H9N3OS |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H9N3OS/c1-3-10-5-7-6-4(9)8(5)2/h3H2,1-2H3,(H,6,9) |
Clé InChI |
FWLJVNAVVAUFMK-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NNC(=O)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


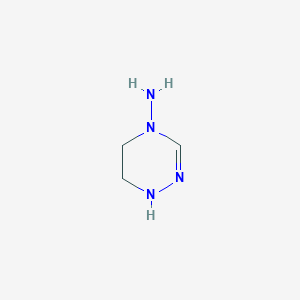

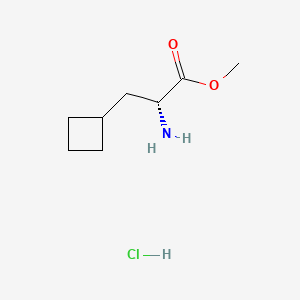
![(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one](/img/structure/B14014124.png)
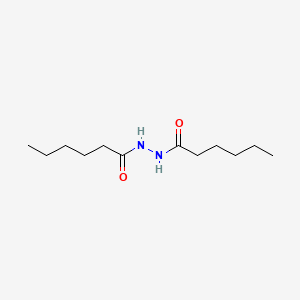
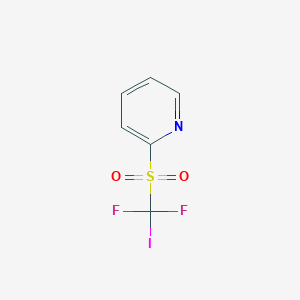

![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14014143.png)

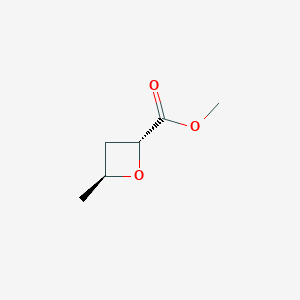

![4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)
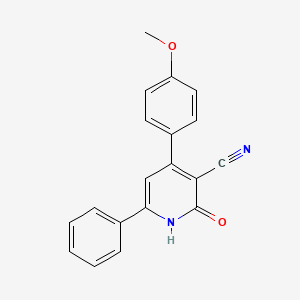
![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)
